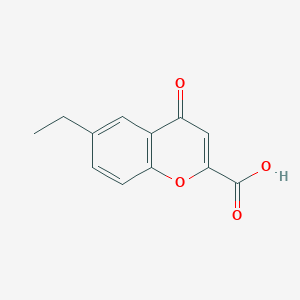

6-Ethylchromone-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-7-3-4-10-8(5-7)9(13)6-11(16-10)12(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJCKZLNEJLXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374505 | |

| Record name | 6-Ethylchromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-91-3 | |

| Record name | 6-Ethylchromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5527-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chromone Scaffold: a Cornerstone in Medicinal Chemistry

The chromone (B188151) skeleton, a benzopyran-4-one structure, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comacs.org This designation stems from its recurrence in a multitude of natural products and synthetic molecules that exhibit a wide array of pharmacological activities. nih.govijrar.org Natural chromones are found extensively in plants and fungi and have been utilized in traditional medicine for centuries. ijrar.orgnih.gov

The versatility of the chromone core allows for structural modifications at various positions, which in turn modulates its biological effects. nih.gov This structural adaptability has made chromone derivatives a focal point in drug discovery programs. nih.gov Researchers have successfully developed chromone-based compounds with applications as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents. nih.govnumberanalytics.comresearchgate.net Furthermore, they have shown potential in combating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). nih.gov

Situating 6 Ethylchromone 2 Carboxylic Acid in the Research Landscape

Within the extensive family of chromone (B188151) derivatives, 6-Ethylchromone-2-carboxylic acid represents a specific and intriguing molecular architecture. Its structure is characterized by an ethyl group at the 6-position and a carboxylic acid group at the 2-position of the chromone ring. The presence and position of these substituents are crucial, as they significantly influence the molecule's physicochemical properties and biological interactions. nih.gov

Research into chromone-2-carboxylic acids has been bolstered by the development of efficient synthetic methodologies, including microwave-assisted processes that improve reaction yields and reduce preparation time. nih.gov Such advancements are critical for speeding up the discovery of new, multi-target-directed ligands based on the chromone framework. nih.gov The investigation of analogs, such as those with different substituents at the 6-position (e.g., chloro, phenyl, phenoxy), has been undertaken to probe structure-activity relationships, particularly concerning properties like lipophilicity. nih.gov

Key Research Domains and Potential Applications

The unique structural features of 6-Ethylchromone-2-carboxylic acid and its analogs position them as valuable tools in several key research domains.

Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel bioactive molecules. chemimpex.com Research has specifically highlighted its utility in developing compounds with potential anti-inflammatory and antioxidant properties. chemimpex.com The broader class of chromone (B188151) derivatives has been investigated for a vast range of therapeutic applications, including:

Anticancer: Targeting various mechanisms, including kinase inhibition. acs.org

Neurodegenerative Diseases: Acting as inhibitors of enzymes like MAO-B and AChE. acs.orgnih.gov

Antimicrobial and Antiviral: Showing activity against a spectrum of bacteria and viruses. nih.govnumberanalytics.com

Anti-inflammatory: Modulating inflammatory pathways. nih.govnumberanalytics.com

Organic and Materials Science: Beyond its pharmaceutical potential, this compound serves as a versatile building block in organic synthesis for creating complex molecules. chemimpex.com Its reactivity, enhanced by the carboxylic acid group, allows for the creation of diverse derivatives, such as esters and amides, for various applications, including the development of dyes, agrochemicals, and novel polymers. chemimpex.comsemanticscholar.org

The table below summarizes the primary research areas for this compound and its related analogs.

| Research Domain | Specific Application/Focus |

| Medicinal Chemistry | Synthesis of anti-inflammatory and antioxidant agents. chemimpex.com |

| Development of kinase inhibitors for cancer therapy. acs.org | |

| Creation of inhibitors for neurodegenerative disease targets. nih.gov | |

| Organic Synthesis | Intermediate for complex natural product synthesis. chemimpex.com |

| Building block for dyes and agrochemicals. chemimpex.com | |

| Materials Science | Development of novel polymers and coatings. chemimpex.com |

| Analytical Chemistry | Reagent for the detection and quantification of flavonoids. chemimpex.com |

Scope and Objectives of the Academic Research Outline

Classical Synthetic Routes to Chromone-2-carboxylic Acids

Traditional methods for constructing the chromone-2-carboxylic acid framework have been well-established, providing foundational strategies for chemists. These routes, while effective, often involve multiple steps and can require harsh reaction conditions.

Claisen Condensation and Kostanecki Reaction Variations

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that has been widely applied in the synthesis of β-keto esters, which are key intermediates in the formation of chromones. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of chromone synthesis, this reaction typically involves the condensation of an O-hydroxyaryl ketone with an oxalate (B1200264) ester in the presence of a strong base. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The resulting intermediate then undergoes intramolecular cyclization to form the chromone ring.

A notable variation is the Kostanecki-Robinson reaction, a classical method for synthesizing chromones and flavones. organic-chemistry.orgwikipedia.org This reaction involves the acylation of an O-hydroxyaryl ketone with an aliphatic acid anhydride, followed by a base-catalyzed cyclization. wikipedia.org While traditionally a two-step process, modern adaptations have sought to streamline this into a one-pot procedure. organic-chemistry.orgnih.gov For instance, a one-pot synthesis of chromone-2-carboxylates has been developed using 2-fluoroacetophenones and diethyl oxalate with potassium tert-butoxide in DMF at 80 °C, achieving yields up to 95%. organic-chemistry.org The ortho-fluoro substituent is crucial for the regioselective SNAr-type cyclization. organic-chemistry.org

The efficiency of the Claisen condensation can be significantly influenced by the choice of base and reaction conditions. Sodium hydride has been demonstrated to be a particularly effective base for this transformation. nih.gov Furthermore, conducting the condensation at reflux temperatures can dramatically reduce reaction times and improve yields. nih.gov

Condensation of Phenols with Acetylenic Dicarboxylic Acids

An alternative classical approach to chromone-2-carboxylic acids involves the reaction of phenols with acetylenic dicarboxylic acids or their esters. researchgate.net This method typically proceeds in the presence of a strong base, such as metallic sodium. The reaction leverages the nucleophilicity of the phenol (B47542) to attack the acetylenic system, leading to a cyclized product. This strategy offers a direct route to the chromone core, though it may be limited by the availability of the starting acetylenic compounds.

Catalytic Approaches in Chromone Ring Closure (e.g., Acetic Acid, Polyphosphoric Acid)

Various acidic catalysts have been employed to facilitate the ring closure step in chromone synthesis. Acetic acid is a commonly used catalyst for the intramolecular condensation leading to the chromone ring. ijrpc.com It provides a mildly acidic medium that promotes the cyclization of intermediates derived from methods like the Baker-Venkataraman rearrangement or Claisen ester condensation. ijrpc.com

Polyphosphoric acid (PPA) is another powerful dehydrating agent and catalyst widely used in organic synthesis, including the formation of chromones. ijrpc.comccsenet.orgccsenet.org PPA can promote the cyclization of phenolic compounds with side chains containing a carboxylic acid, leading to the formation of the chromone ring. ijrpc.com It has also been effectively used for the hydrolysis of chromone esters to their corresponding carboxylic acids, a reaction that can be challenging with strong acids or bases which may cause ring opening. tandfonline.com The use of PPA for ester hydrolysis typically involves heating the ester with PPA to temperatures between 145-160°C. tandfonline.com

Modern and Green Chemistry Principles in Chromone Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the application of green chemistry principles in chromone synthesis, focusing on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. nih.gov

Microwave-Assisted Synthesis Optimization and Parameters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijmrset.comnih.gov This technology offers several advantages over conventional heating, including significantly shorter reaction times, improved yields, and often cleaner reactions. ijmrset.comnih.govresearchgate.net The synthesis of chromone-2-carboxylic acids has been successfully optimized using microwave irradiation. nih.govresearchgate.net

For example, the synthesis of 6-bromochromone-2-carboxylic acid was optimized by varying parameters such as the base, solvent, temperature, and reaction time under microwave conditions. nih.govresearchgate.net This optimization led to a significant improvement in the reaction yield, reaching up to 87%. nih.govresearchgate.net The versatility of this microwave-assisted route was demonstrated by the successful synthesis of various other chromone-2-carboxylic acid derivatives with good to excellent yields (54–93%). nih.govresearchgate.net

| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | EtONa (1) | Ethanol | 120 | 10+10 | 15 |

| 8 | EtONa (2) | Ethanol | 120 | 10+10 | 65 |

| 15 | EtONa (2) | Ethanol | 140 | 20+20 | 87 |

| 16 | EtONa (2) | Ethanol | 140 | 30+20 | 87 |

| Table based on the optimization of 6-bromochromone-2-carboxylic acid synthesis under microwave irradiation. nih.govresearchgate.net |

Environmentally Benign Solvent Systems and Catalyst Development

A key principle of green chemistry is the use of safer solvents and the development of recoverable and reusable catalysts. frontiersin.orgsigmaaldrich.com Research in chromone synthesis has increasingly focused on replacing traditional volatile organic solvents with more environmentally friendly alternatives. thecalculatedchemist.comwhiterose.ac.uk Glycerol (B35011), a biodegradable and non-toxic byproduct of biodiesel production, has been successfully used as a green solvent for the synthesis of flavones and chromones. researchgate.net

In conjunction with green solvents, the development of efficient and recyclable catalysts is crucial. Heteropolyacids have shown great promise as catalysts in organic synthesis due to their strong Brønsted acidity and oxidizing properties. researchgate.net These catalysts can be used in glycerol to afford excellent yields of chromones and are easily separated and reused, minimizing waste and environmental impact. researchgate.net The use of cesium salts of heteropolyacids can further enhance their catalytic efficiency and surface area. researchgate.net

Furthermore, the use of biocatalysts, such as lipase, represents an innovative and environmentally friendly approach. Lipase has been used to mediate the oxidative cyclization of o-hydroxyphenyl enaminones to produce 3-hydroxy chromones in good yields under mild conditions. tandfonline.com This enzymatic process offers the advantages of being green, utilizing a reusable biocatalyst, and having a short reaction time. tandfonline.com

Multi-component Reactions for Chromone Derivatives

Multi-component reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules from three or more starting materials in a single step. frontiersin.org This strategy is highly valued for its ability to rapidly generate libraries of structurally diverse compounds. frontiersin.org In the context of chromone chemistry, MCRs provide innovative pathways to derivatives that would otherwise require multi-step syntheses.

One notable example is a Michael addition-driven four-component reaction (4-CR) that yields structurally diverse 4-oxochroman-2-carboxamides. rsc.orgresearchgate.net This one-pot protocol strategically uses the reactivity of chromones to suppress competing reactions without the need for a catalyst. rsc.org Another approach involves a multi-component cascade reaction starting from 3-formylchromones, which, when reacted with ethyl 2-(pyridine-2-yl)acetate derivatives and amidine hydrochlorides, produces highly functionalized bipyrimidine derivatives. rsc.org These methods highlight the versatility of the chromone scaffold in complex, one-pot transformations, enabling the formation of multiple chemical bonds and the construction of intricate molecular architectures efficiently. rsc.org

Tailored Synthetic Strategies for 6-Ethyl Substitution and its Impact on Reaction Efficiency

The synthesis of specifically substituted chromones, such as this compound, requires a tailored approach that begins with a correspondingly substituted precursor. The most direct route involves the use of 2'-hydroxy-5'-ethylacetophenone as the starting material. This compound undergoes a Claisen condensation with diethyl oxalate in the presence of a base like sodium ethoxide. The resulting intermediate is then subjected to acid-catalyzed cyclization to form the γ-pyrone ring, yielding the target chromone-2-carboxylic acid. nih.govnih.gov

The nature of the substituent at the 6-position of the chromone ring can significantly influence the efficiency of the synthesis. Research involving microwave-assisted synthesis of various 6-substituted chromone-2-carboxylic acids provides insight into these electronic effects. nih.govresearchgate.net In a study optimizing the synthesis of 6-bromochromone-2-carboxylic acid, a yield of 87% was achieved. nih.govresearchgate.net The same versatile and robust synthetic route was then applied to a range of other substituted 2'-hydroxyacetophenones, with yields varying from 54% to 93%. nih.govresearchgate.net

The efficiency of this reaction is dependent on factors such as the electronic properties of the substituent on the starting acetophenone. The table below, adapted from research findings, illustrates the yields obtained for various substituents under optimized microwave-assisted conditions. nih.govresearchgate.net

| Starting Material (Substituent) | Product (Chromone-2-carboxylic acid) | Yield (%) |

|---|---|---|

| 2'-Hydroxyacetophenone (H) | Chromone-2-carboxylic acid | 54 |

| 5'-Bromo-2'-hydroxyacetophenone | 6-Bromochromone-2-carboxylic acid | 87 |

| 5'-Chloro-2'-hydroxyacetophenone | 6-Chlorochromone-2-carboxylic acid | 72 |

| 2'-Hydroxy-5'-methylacetophenone | 6-Methylchromone-2-carboxylic acid | 63 |

| 2'-Hydroxy-5'-methoxyacetophenone | 6-Methoxychromone-2-carboxylic acid | 93 |

While the 6-ethyl group was not specifically included in this particular study, its weakly electron-donating nature suggests its reactivity would be comparable to the methyl-substituted analog. The data indicates that strong electron-donating groups like methoxy (B1213986) can enhance the yield, whereas the unsubstituted version results in a lower yield compared to those with halogen substituents. nih.govresearchgate.net This demonstrates that the electronic nature of the C-6 substituent is a critical parameter in optimizing the synthesis of these valuable compounds.

Chemical Transformations and Derivativatization of this compound

This compound is a versatile organic compound that serves as a valuable building block in the synthesis of a wide range of more complex molecules. chemimpex.com Its structure, featuring a chromone core, a carboxylic acid group, and an ethyl substituent, allows for a variety of chemical modifications. These transformations are pivotal in the exploration of structure-activity relationships (SAR) for developing new therapeutic agents and for creating derivatives for analytical and bioconjugation applications.

Preclinical Biological Activities and Mechanistic Investigations of 6 Ethylchromone 2 Carboxylic Acid and Its Analogs

Antioxidant Properties and Cellular Protection Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov Antioxidants can neutralize free radicals, protecting cells from damage. nih.gov They can act through various mechanisms, including hydrogen atom donation and electron donation. nih.gov

The chromone (B188151) structure is a feature of many natural and synthetic compounds with antioxidant activity. researchgate.net For instance, Trolox, a water-soluble analog of vitamin E, contains a chroman core and is a well-known antioxidant standard. researchgate.netmdpi.com It is reported to protect against cytotoxicity by scavenging free radicals. researchgate.net A series of synthesized 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides were evaluated for their antioxidant potential. researchgate.net The N-arylsubstituted-chroman-2-carboxamides, in particular, exhibited significantly more potent inhibition of lipid peroxidation in rat brain homogenates than Trolox. researchgate.net The antioxidant activity of novel chromone derivatives has also been assessed using methods like the DDQ assay, with results indicating significant radical scavenging potential. nih.gov

Table 3: Antioxidant Activity of Selected Chroman-2-Carboxamide Analogs

| Compound | Assay | Activity vs. Trolox | Source |

| N-phenyl-chroman-2-carboxamide (3d) | Lipid Peroxidation (TBARS) | ~25-40 times more potent | researchgate.net |

| N-(3-nitrophenyl)-chroman-2-carboxamide (3e) | Lipid Peroxidation (TBARS) | ~25-40 times more potent | researchgate.net |

| N-phenyl-chroman-2-carboxamide (3d) | DPPH Radical Scavenging | Comparable | researchgate.net |

Antiproliferative and Cytotoxic Effects in In Vitro Cellular Models

The search for new anticancer agents is a continuous effort in pharmaceutical research. Chromone derivatives have emerged as a promising class of compounds with potential antineoplastic activity against various cancer cell lines. researchgate.net

The antiproliferative effects of chromone analogs have been investigated in a range of human cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. nih.gov Studies have identified specific chromone derivatives that exhibit remarkable growth-inhibitory effects, often with selectivity for cancer cells over normal cells. nih.gov For example, a study on 3,3'-carbonyl-bis(chromones) and related derivatives found that specific compounds were potent cytotoxic agents against MCF-7, K-562, and HeLa cells, with some exerting lower micromolar potency. nih.gov

Another class, the 2-styrylchromones, has also been synthesized and examined for antiproliferative activity. nih.gov One analog, designated 4q, demonstrated a potent effect against HeLa cells with an IC₅₀ value of 4.9 μM. nih.gov The mechanisms underlying these cytotoxic effects often involve the modulation of key cellular signaling pathways. Potent chromone derivatives have been shown to induce cell cycle arrest, typically in the G2 or S phase, and trigger apoptosis (programmed cell death), as evidenced by chromatin condensation and nuclear fragmentation. nih.govnih.gov

Table 4: Antiproliferative Activity of Selected Chromone Analogs in Cancer Cell Lines

| Compound | Cell Line | Activity (IC₅₀ or GI₅₀) | Source |

| Compound 1f (3,3'-carbonyl-bis(chromone) analog) | MCF-7 (Breast) | Potent Cytotoxicity | nih.gov |

| Compound 1d (3,3'-carbonyl-bis(chromone) analog) | K-562 (Leukemia) | Potent Cytotoxicity | nih.gov |

| Compound 1c (3,3'-carbonyl-bis(chromone) analog) | HeLa (Cervical) | Potent Cytotoxicity | nih.gov |

| Compound 4m (2-styrylchromone analog) | PC-3 (Prostate) | IC₅₀ = 28.9 μM | nih.gov |

| Compound 4q (2-styrylchromone analog) | HeLa (Cervical) | IC₅₀ = 4.9 μM | nih.gov |

Antimicrobial and Anti-biofilm Activities

The formation of bacterial biofilms is a significant challenge in clinical settings, as they confer increased resistance to antimicrobial agents. Pseudomonas aeruginosa is a pathogen of critical concern due to its ability to form resilient biofilms. nih.gov Research into quorum sensing (QS), the cell-to-cell communication system that governs biofilm formation, has opened new avenues for anti-biofilm therapies. nih.gov

Analogs of chromone-2-carboxylic acid have been investigated as potential inhibitors of P. aeruginosa biofilm formation. In one study, a library of chromone-2-carboxamides was synthesized from a chromone-2-carboxylic acid starting material. These compounds were designed to act as ligands for the PqsR receptor, a key component of the P. aeruginosa QS system. nih.gov Several of the synthesized retro chromone-2-carboxamides demonstrated significant inhibition of biofilm formation without showing cytotoxicity against Vero cells. nih.gov

The table below summarizes the anti-biofilm activity of selected potent retro chromone-2-carboxamide analogs at a concentration of 50 µM.

| Compound | Substituent (Benzamide Ring) | Biofilm Inhibition (%) at 50 µM |

| 6n | 2,4-dinitro | > 50 |

| Analog Series | Various | 16 out of 25 compounds showed ≥ 50% inhibition |

This data is based on a study of chromone-2-carboxamide analogs, which are derivatives of chromone-2-carboxylic acid. nih.gov

The most promising compound from this series was identified as 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide (B126) (6n ), marking it as a potential lead for further optimization. nih.gov

The search for new agents to combat Mycobacterium tuberculosis, the causative agent of tuberculosis, is a global health priority. While research into the antimycobacterial properties of chromone derivatives is ongoing, specific studies focusing on 6-ethylchromone-2-carboxylic acid are limited.

However, related chromone structures, specifically coumarin (B35378) derivatives (2H-chromen-2-ones), have been evaluated for their activity against M. tuberculosis H37Rv. A study on a series of 7-O-alkoxy-4-methylumbelliferone derivatives found that compounds with longer alkyl chains exhibited the most potent inhibitory activity. nih.gov

The table below shows the minimum inhibitory concentration (MIC) for the most active coumarin analogs.

| Compound | 7-O-Substituent | MIC (µg/mL) vs M. tuberculosis H37Rv |

| Analog 1 | Nonyl | 3.13 |

| Analog 2 | Decyl | 3.13 |

This data is for 7-O-substituted-4-methyl-2H-chromenone derivatives, which share the core chromone ring but are structurally distinct from chromone-2-carboxylic acids. nih.gov

No detailed mechanistic insights for the antimycobacterial action of these specific chromone derivatives were provided in the reviewed literature.

Receptor-Mediated Pharmacological Actions and Receptor Binding Studies

GPR35 is an orphan G protein-coupled receptor implicated in various physiological processes, including inflammation and pain. nih.gov It has emerged as a potential therapeutic target, with several compounds, including natural phytochemicals and existing drugs like cromolyn, identified as agonists. nih.govmedchemexpress.com

Research has identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel and potent agonists of human GPR35. These analogs were developed and optimized, leading to compounds with nanomolar potency and high selectivity over the related GPR55 receptor. nih.gov The agonistic activity was characterized using a β-arrestin recruitment assay. nih.govnih.gov

The table below presents the half-maximal effective concentration (EC₅₀) for the most potent chromone-2-carboxylic acid analogs at the human GPR35 receptor.

| Compound | Structure | EC₅₀ (nM) | Selectivity vs GPR55 |

| 85 | 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 12.1 | >1700-fold |

| 90 | 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 11.1 | >1700-fold |

| 87 | 6-bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Low micromolar | Not specified |

This data highlights the potent GPR35 agonism of specific 8-amido-chromen-4-one-2-carboxylic acid derivatives. nih.gov

Interestingly, most of these compounds showed considerably lower potency at the rat and mouse GPR35 orthologs, with compound 87 being an exception that activated all three species at similar concentrations. nih.gov These findings establish these chromone-2-carboxylic acid analogs as powerful tools for studying GPR35 pharmacology. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease and depression. nih.govnih.gov The chromone scaffold has been identified as a promising base for the design of MAO inhibitors. nih.gov

While direct studies on this compound as a MAO inhibitor are not detailed, research on related C6-substituted chromone derivatives demonstrates their potential as highly potent and selective MAO-B inhibitors. These inhibitors were found to bind reversibly to the enzyme. nih.gov

In a separate line of research, small molecule anilides, which can be synthesized from carboxylic acid precursors, were identified as potent and reversible MAO inhibitors. nih.gov

The table below shows the half-maximal inhibitory concentration (IC₅₀) of representative anilide-based MAO inhibitors.

| Compound | Structure | Target | IC₅₀ (nM) |

| 7 (ST-2023) | N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 |

| 55 (ST-2043) | N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | MAO-B | 56 |

This data is for anilide derivatives, which represent a class of compounds that can be synthesized from carboxylic acids and demonstrate potent MAO inhibition. nih.gov

Computational docking studies confirmed that these anilide molecules have a high degree of surface complementarity with the active sites of both MAO-A and MAO-B. nih.gov These findings underscore the potential of using chromone-carboxylic acid scaffolds as a starting point for developing potent and selective MAO inhibitors.

Sphingosine-1-Phosphate Receptor 2 (S1P2) Antagonism

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that exerts its effects by binding to five distinct G protein-coupled receptors (S1P1-5). The S1P2 receptor, in particular, has been implicated in a variety of cellular processes. Antagonism of the S1P2 receptor is being explored as a potential therapeutic strategy for various conditions. At present, there are no publicly available scientific studies that have specifically investigated the activity of this compound as a Sphingosine-1-Phosphate Receptor 2 (S1P2) antagonist. Further research is required to determine if this compound or its analogs interact with the S1P2 receptor and what the functional consequences of such an interaction might be.

Other Investigated Biological Activities (e.g., Antilipidemic, Antispasmodic, Vasodilator)

A study focusing on the impact of various substituents at the 6-position of chromone-2-carboxylate esters on lipid levels in a Triton WR-1339-induced hyperlipidemic rat model offers valuable insights. nih.gov This research explored how modifying the chemical properties at this position could influence the compound's ability to lower cholesterol and triglycerides.

The study suggested that chromones may exert their antilipidemic effects through mechanisms that are distinct from those of other lipid-lowering agents like clofibrate. nih.gov One of the key findings was that a 6-chlorochromone (B1349396) ester demonstrated activity in both normal and hyperlipidemic rats. nih.gov Interestingly, the study highlighted a differential effect on lipid profiles depending on the substituent. For instance, ethyl 6-cyclohexylchroman-2-carboxylate was found to normalize triglyceride levels without affecting cholesterol levels in hyperlipidemic rats. nih.gov

Although this study did not specifically test the 6-ethyl derivative, the findings underscore the importance of the substituent at the 6-position in determining the antilipidemic activity of chromone-based compounds. The data from this research on related analogs are presented below:

| Compound | Effect on Cholesterol | Effect on Triglycerides in Hyperlipidemic Rats |

| 6-chlorochromone ester | Active | Active |

| Ethyl 6-cyclohexylchroman-2-carboxylate | No effect | Returned to normal |

This data suggests that further investigation into the antilipidemic properties of this compound is warranted to fully understand its potential in managing dyslipidemia. The specific impact of the ethyl group at the 6-position on the chromone-2-carboxylic acid scaffold remains an area for future research.

Computational Chemistry and Molecular Modeling Applications in 6 Ethylchromone 2 Carboxylic Acid Research

Quantum Chemical Calculations (DFT) and Spectroscopic Characterization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying molecular systems. nih.govsemanticscholar.org It is employed to determine optimized geometries, electronic properties, and to simulate various types of spectra.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. For chromone-based structures, DFT calculations typically reveal a nearly planar chromone (B188151) ring system. uomphysics.net The primary conformational flexibility in 6-Ethylchromone-2-carboxylic acid arises from the rotation of the carboxylic acid group relative to the pyran ring and the orientation of the ethyl group.

Studies on analogous chromone-carboxylic acids have performed Potential Energy Surface (PES) scans to identify the most stable conformers. nih.gov This involves systematically rotating specific dihedral angles, such as the one defining the orientation of the -COOH group, and calculating the energy at each step. For a similar molecule, chromone-3-carboxylic acid, two stable, structurally identical conformers were identified corresponding to the carboxylic acid's hydroxyl group being oriented away from or towards the pyrone keto group. nih.gov It is highly probable that this compound exhibits similar coplanarity between its carboxylic acid substituent and the chromone ring. The ethyl group at the 6-position is not expected to significantly disrupt the planarity of the core benzopyrone ring.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily excited. For chromone derivatives, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the pyrone ring and the carboxylic acid moiety. This distribution facilitates intramolecular charge transfer.

Table 1: Representative Frontier Molecular Orbital Energies for a Chromone Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Data is illustrative, based on findings for related compounds and demonstrates typical values obtained from DFT calculations. uomphysics.net

Molecular Electrostatic Potential (MEP) An MEP map provides a visual representation of the charge distribution on a molecule's surface. It is invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. In a typical MEP map of a chromone-carboxylic acid, negative potential (red/yellow) is concentrated around the electronegative oxygen atoms of the carbonyl and carboxyl groups, indicating these are sites for electrophilic attack. Conversely, positive potential (blue) is usually found around the acidic hydrogen of the carboxyl group and the hydrogens on the aromatic ring, marking them as sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) Analysis NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule, quantifying the extent of electron delocalization and intramolecular charge transfer. nih.gov These interactions are expressed in terms of stabilization energy (E(2)), where a higher value indicates a stronger interaction. In chromone structures, significant stabilization energies are observed for π* → π* and n → π* transitions, confirming the delocalization of electrons across the conjugated system and the stabilizing effect of lone pairs on oxygen atoms interacting with antibonding orbitals. nih.gov

Table 2: Selected NBO Second-Order Perturbation Energies (E(2)) for a Chromone Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(Ocarbonyl) | π*(C=Cpyrone) | ~20-30 |

| π(C=Cbenzene) | π*(C=Cpyrone) | ~15-25 |

| n(Ocarboxyl) | σ*(C-Ocarboxyl) | ~17-27 |

Values are representative based on studies of chromone analogs like chromone-3-carboxylic acid. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. nih.gov These simulations are crucial for assigning specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the models, and thus are typically multiplied by a scaling factor for better agreement. nih.gov For this compound, key vibrational modes would include the C=O stretching of the ketone and carboxylic acid, O-H stretching, C-O-C stretching of the pyran ring, and various vibrations of the ethyl-substituted benzene ring.

Electronic Spectroscopy (UV-Vis, TD-DFT) Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the assignment of observed absorption bands to specific electronic transitions, such as n→π* and π→π*, which are characteristic of conjugated systems like chromones. The results help explain the color and photochemical properties of the compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). uomphysics.netderpharmachemica.com It is a fundamental tool in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

Table 3: Illustrative Docking Scores of Chromone Derivatives with a Protein Target

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 6-fluoro-chromone-2-carboxamide derivative | COX-2 | -8.5 to -9.5 |

| Celecoxib (Reference Drug) | COX-2 | -10.2 |

| Ethyl coumarin (B35378) derivative | MMP9 | -6.8 |

| Co-crystal ligand (Reference) | MMP9 | -6.6 |

This table presents representative data from studies on related chromone and coumarin structures to illustrate the output of docking studies. uomphysics.netderpharmachemica.com

Beyond just providing an energy score, docking results provide detailed information about the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: Often the most critical interactions for specificity, typically involving the carboxylic acid of the ligand and polar amino acid residues like Arginine, Aspartate, or Glutamate in the protein. uomphysics.net

Hydrophobic Interactions: The benzene ring and the ethyl group of this compound would likely engage in hydrophobic or π-alkyl interactions with nonpolar residues such as Leucine, Valine, or Phenylalanine. uomphysics.net

π-π Stacking: The aromatic chromone ring can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan.

By analyzing the docked pose, researchers can identify these key amino acid residues that are essential for binding. This information is critical for designing more potent and selective analogs in lead optimization campaigns.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide deep insights into how a ligand, such as this compound, interacts with its target receptor over time. These simulations can reveal the stability of the binding pose, the conformational changes in both the ligand and the protein, and the energetic factors driving the binding event.

A primary application of MD simulations in drug design is to assess the stability of a ligand-receptor complex. After an initial binding pose is predicted by molecular docking, an MD simulation is run to observe how the complex behaves in a more realistic, dynamic environment that includes solvent and ions.

A key metric for evaluating stability is the Root-Mean-Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the ligand and the protein in the simulated trajectory compared to a reference structure (usually the initial docked pose). A stable complex is typically characterized by a low and fluctuating RMSD value over the course of the simulation, indicating that the ligand remains bound in a consistent orientation within the receptor's active site.

For instance, in a study on 6-substituted 3-formyl chromone derivatives as potential anti-diabetic agents, MD simulations were performed to validate the docking results. nih.gov The stability of the protein-ligand complexes was confirmed by RMSD values that remained between 0.2 and 0.5 nm, suggesting a strong and stable interaction at the active site. nih.gov A similar approach would be invaluable for assessing the stability of this compound with its putative biological targets.

Below is an interactive data table illustrating hypothetical RMSD data for a simulated complex of this compound with a target protein. This table is representative of the type of data generated in such a study.

| Simulation Time (ns) | RMSD of Ligand (nm) | RMSD of Protein Backbone (nm) |

| 0 | 0.00 | 0.00 |

| 10 | 0.15 | 0.21 |

| 20 | 0.18 | 0.25 |

| 30 | 0.16 | 0.23 |

| 40 | 0.20 | 0.28 |

| 50 | 0.19 | 0.26 |

| 60 | 0.17 | 0.24 |

| 70 | 0.21 | 0.29 |

| 80 | 0.20 | 0.27 |

| 90 | 0.19 | 0.26 |

| 100 | 0.20 | 0.28 |

This table is a hypothetical representation of typical MD simulation data.

Other parameters analyzed during MD simulations to assess complex stability include the radius of gyration (Rg) of the protein, which indicates its compactness, and the number of hydrogen bonds formed between the ligand and the receptor over time. A stable complex will generally maintain a consistent Rg and a persistent network of hydrogen bonds.

MD simulations are not only useful for assessing the stability of a static binding pose but also for exploring the dynamic nature of ligand binding. Both the ligand and the receptor are flexible entities, and their conformations can change upon binding.

Conformational Changes: The binding of a ligand can induce conformational changes in the receptor, a phenomenon known as "induced fit." Conversely, a ligand may adopt a specific conformation to fit optimally into the binding pocket. MD simulations can capture these changes, providing a more accurate picture of the binding event than rigid docking studies. Analysis of the simulation trajectory can reveal which parts of the protein (e.g., specific loops or side chains) move to accommodate the ligand and how the ligand itself may flex or rotate. For the chromone scaffold, understanding the rotational barriers of substituents and the flexibility of the pyrone ring system is crucial for predicting binding affinity.

Binding Pathway Analysis: Advanced MD simulation techniques, such as steered molecular dynamics (SMD) or umbrella sampling, can be used to map the entire binding or unbinding pathway of a ligand. These methods can elucidate the intermediate states and the energy barriers that a ligand must overcome to bind to its target. This information is particularly valuable for understanding the kinetics of drug binding (the on- and off-rates) and for designing ligands with improved residence times at the receptor. While specific binding pathway analyses for this compound are not documented, the general methodology would involve applying an external force to pull the ligand out of the binding pocket and analyzing the forces and interactions at each step of the process.

The insights gained from these computational studies are instrumental in the rational design of more potent and selective chromone-based inhibitors for various therapeutic targets.

Preclinical Pharmacokinetic Evaluation of 6 Ethylchromone 2 Carboxylic Acid and Its Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

The ADME profile of a compound dictates its concentration and persistence in various tissues and is therefore a primary determinant of its therapeutic effect and potential toxicity. Animal models, particularly rodents, are extensively used in these initial studies to simulate human physiological conditions.

Oral Bioavailability and Systemic Exposure in Rodent Studies

Systemic exposure, often measured as the area under the plasma concentration-time curve (AUC), provides a measure of the total amount of drug that the body is exposed to over time. For chromone (B188151) derivatives, systemic exposure can be influenced by the route of administration and the rate of metabolism. nih.gov For instance, a study on a different chromone carboxylic acid (FPL 52757) in rats showed a plasma clearance of 138 ml/kg per hour, indicating relatively rapid elimination from the system. nih.gov Without specific studies on 6-Ethylchromone-2-carboxylic acid, it is difficult to provide precise data on its systemic exposure in rodents.

Table 1: Representative Pharmacokinetic Parameters for Chromone Derivatives in Rodents (Hypothetical Data)

| Compound Derivative | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Chromone Derivative A | 25 | 500 | 1.5 | 2500 |

| Chromone Derivative B | 40 | 800 | 1.0 | 4000 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound was not found.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly affects its distribution and availability to target tissues. nih.govdntb.gov.ua Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. The degree of plasma protein binding is an important parameter to consider during drug development. bohrium.com

For the class of chromone-2-carboxylic acids, their acidic nature suggests potential for binding to albumin. nih.gov However, specific quantitative data on the plasma protein binding percentage of this compound is not available in published literature. This information would be crucial for interpreting its pharmacokinetic and pharmacodynamic behavior.

Metabolic Pathways and Metabolite Identification (e.g., Oxidative Transformations)

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination. For chromone derivatives, metabolism can occur through various pathways, including hydroxylation. nih.govnih.gov Oxidative transformations are common metabolic routes for many xenobiotics. In vitro models using methods like the Fenton reaction, artificial porphyrins, and electrochemistry can be employed to predict potential metabolites. mdpi.comresearchgate.net

A study on a chromone carboxylic acid, FPL 52757, revealed that it is extensively metabolized through hydroxylation in several animal species, including rats. nih.gov It is plausible that this compound undergoes similar oxidative metabolism, potentially at the ethyl group or on the aromatic ring. However, without specific metabolite identification studies for this compound, its precise metabolic fate remains unelucidated.

Influence of Structural Modifications on Pharmacokinetic Parameters

The pharmacokinetic properties of a lead compound can often be optimized by making structural modifications. nih.govnih.gov For chromone-2-carboxylic acids, alterations in lipophilicity and acidity through the addition or modification of substituents can have a profound impact on their ADME profiles. nih.gov

For example, increasing the lipophilicity of a chromone derivative might enhance its absorption and plasma protein binding, but it could also lead to increased metabolic clearance. Conversely, introducing polar groups could decrease plasma protein binding and increase renal excretion. The relationship between the chemical structure of chromone derivatives and their biological activity is a key area of research. nih.gov The synthesis of various chromone derivatives allows for the exploration of these structure-activity relationships. core.ac.ukorganic-chemistry.orgnih.govnih.govnih.govrsc.orgresearchgate.netmdpi.comresearchgate.net A systematic investigation into derivatives of this compound, by modifying the ethyl group or substituting other positions on the chromone ring, would be necessary to understand how these changes affect its pharmacokinetic parameters and to potentially enhance its drug-like properties.

Analytical Methodologies for Characterization and Quantification of 6 Ethylchromone 2 Carboxylic Acid in Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for isolating 6-Ethylchromone-2-carboxylic acid from reaction mixtures or biological samples and for determining its purity and concentration. The choice of method depends on the sample matrix, required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quality control of this compound, with purity levels often being certified by this method. chemimpex.com The technique is well-suited for non-volatile and thermally sensitive compounds. A typical analysis utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

For this compound, a gradient elution is commonly employed, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). The inclusion of a small amount of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape. Detection is typically performed using a UV detector, as the chromone (B188151) ring system is a strong chromophore, exhibiting significant absorbance in the UV region.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 300 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet and column. The carboxylic acid functional group necessitates a derivatization step to convert it into a more volatile and thermally stable ester or silyl (B83357) ester. Common derivatizing agents include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. In GC-MS analysis of chromone derivatives, characteristic fragmentation patterns are observed. nih.govresearchgate.net The molecular ion peak of the derivatized compound would be prominent. Key fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the ester group, and retro-Diels-Alder reactions within the pyrone ring, providing structural confirmation. nih.gov

Table 2: Expected GC-MS Fragmentation of Derivatized this compound (as Methyl Ester)

| Fragment Ion (m/z) | Proposed Identity |

| 232 | [M]⁺ (Methyl 6-ethylchromone-2-carboxylate) |

| 217 | [M - CH₃]⁺ |

| 203 | [M - C₂H₅]⁺ |

| 173 | [M - COOCH₃]⁺ |

| 145 | [173 - CO]⁺ |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity, selectivity, and speed compared to conventional HPLC. nih.govmdpi.com This makes it the method of choice for quantifying trace amounts of this compound in complex biological matrices. The UPLC system uses columns with smaller particles (<2 µm), allowing for faster separations and higher resolution.

The compound is typically ionized using an electrospray ionization (ESI) source, which can be operated in either positive or negative mode. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 217.05) is formed and selected as the precursor ion. uni.lu In positive ion mode, the protonated molecule [M+H]⁺ (m/z 219.06) serves as the precursor. uni.lu In the mass spectrometer, this precursor ion is fragmented, and specific product ions are monitored in a process called Selected Reaction Monitoring (SRM), providing a high degree of selectivity and quantitative accuracy. nih.gov

Table 3: Representative UPLC-MS/MS Parameters for Quantification

| Parameter | Setting |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Ionization Mode | ESI Negative |

| Precursor Ion (Q1) | m/z 217.1 |

| Product Ions (Q3) | m/z 173.1 (loss of CO₂), m/z 145.1 (further loss of CO) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals allow for a complete assignment. libretexts.org The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield (typically 10-13 ppm), which disappears upon the addition of D₂O. libretexts.org The protons on the aromatic ring appear in the aromatic region (7-8 ppm), while the vinylic proton at the C3 position of the pyrone ring shows a characteristic singlet around 6.5-7.0 ppm. The ethyl group at the C6 position gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the aliphatic region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbons of the ketone and the carboxylic acid are the most deshielded, appearing between 160 and 180 ppm. The carbon atoms of the aromatic and pyrone rings resonate in the 110-160 ppm range, while the aliphatic carbons of the ethyl group appear upfield (< 30 ppm). nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H NMR (δ, ppm, multiplicity) | ¹³C NMR (δ, ppm) |

| Carboxylic Acid (-COOH) | ~12.5 (s, broad, 1H) | ~165 |

| C2 | - | ~148 |

| C3 | ~6.8 (s, 1H) | ~115 |

| C4 (Ketone C=O) | - | ~178 |

| C4a | - | ~124 |

| C5 | ~7.8 (d, 1H) | ~126 |

| C6 | - | ~140 |

| C7 | ~7.5 (d, 1H) | ~135 |

| C8 | ~7.6 (s, 1H) | ~118 |

| C8a | - | ~155 |

| Ethyl -CH₂- | ~2.8 (q, 2H) | ~28 |

| Ethyl -CH₃ | ~1.3 (t, 3H) | ~15 |

Note: Predicted values are based on known data for similar chromone structures and general substituent effects. libretexts.orgnih.gov

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are complementary and together offer a comprehensive vibrational profile. epequip.com

FT-IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is dominated by absorptions from the carboxylic acid and carbonyl groups. A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. libretexts.org Two distinct C=O stretching vibrations are also expected: one for the γ-pyrone ketone around 1650-1670 cm⁻¹ and another for the carboxylic acid carbonyl at a higher frequency, around 1700-1720 cm⁻¹. nih.govjyoungpharm.org Other significant bands include C-O stretching and aromatic C=C stretching vibrations.

Raman spectroscopy is more sensitive to non-polar, symmetric bonds. While the C=O stretches are also visible in the Raman spectrum, they are typically weaker than in the IR spectrum. Conversely, the aromatic C=C ring stretching vibrations and the ethyl group C-C bond vibrations are expected to produce strong signals, providing complementary information for structural confirmation. nih.govjyoungpharm.org

Table 5: Key Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300-2500 (very broad, strong) | Weak | O-H stretch (dimer) |

| Carboxylic Acid C=O | ~1710 (strong) | Medium | C=O stretch |

| Ketone C=O | ~1660 (strong) | Medium | C=O stretch |

| Aromatic C=C | 1600-1450 (medium-strong) | Strong | C=C stretch |

| Carboxylic Acid C-O | ~1300 (medium) | Weak | C-O stretch |

| Aliphatic C-H | 2980-2850 (medium) | Medium-Strong | C-H stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of chromone derivatives, including this compound. This method relies on the principle that molecules with chromophores, such as the chromone ring system, absorb light in the UV-Vis region of the electromagnetic spectrum, leading to electronic transitions. scribd.comyoutube.com The resulting spectrum, a plot of absorbance versus wavelength, provides qualitative and quantitative information about the analyte.

The chromone skeleton is the primary chromophore responsible for the characteristic UV absorption of these compounds. Studies on the ultraviolet absorption spectra of chromones and their derivatives have been conducted to understand their electronic properties. acs.orgacs.org For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. scribd.com

To determine the concentration of this compound in a sample, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). mdpi.com The λmax for chromone derivatives is influenced by the solvent and the presence of substituents on the chromone ring. acs.orgacs.org In complex matrices where multiple components may absorb light at similar wavelengths, derivative spectroscopy can be employed to enhance resolution and reduce interference from overlapping spectral bands. youtube.com

A typical procedure for UV-Vis analysis involves:

Preparation of a standard stock solution of this compound in a suitable solvent, such as methanol or ethanol.

Preparation of a series of dilutions from the stock solution to create calibration standards.

Scanning the standards across a relevant wavelength range (e.g., 200-400 nm) to determine the λmax. mdpi.com

Measuring the absorbance of the standards and the sample solution at the determined λmax.

Plotting the calibration curve and determining the concentration of the analyte in the sample.

Derivatization Strategies for Enhanced Analytical Performance

For analytes like this compound, which possess a carboxylic acid functional group, derivatization is a powerful strategy to improve their analytical characteristics, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). libretexts.orgpsu.edu The primary goals of derivatization are to enhance detection sensitivity, improve chromatographic separation, and increase volatility for gas chromatography (GC). psu.edu

A variety of reagents are available for the derivatization of carboxylic acids, targeting the carboxyl group to introduce a tag that is more readily detectable or improves chromatographic behavior. nih.govnih.gov These reagents can be broadly categorized based on the type of derivative formed and the detection method employed.

Esterification Reagents for UV/Fluorescence Detection: These reagents react with the carboxylic acid to form esters with strong UV-absorbing or fluorescent properties. thermofisher.com

Alkyl Halides: Reagents like 9-anthryldiazomethane (B78999) (ADAM) and 5-(bromomethyl)fluorescein (B119655) are fluorescent alkyl halides that form highly fluorescent esters, significantly lowering detection limits. thermofisher.com Pentafluorobenzyl bromide (PFB-Br) is another common reagent that introduces a polyhalogenated group, making the derivative highly responsive to electron capture detectors (ECD) in GC. libretexts.orgresearch-solution.com

Coumarin (B35378) Analogues: These compounds are used to create fluorescent derivatives for HPLC analysis. nih.gov

Amidation Reagents for Enhanced Ionization in Mass Spectrometry (MS): Amidation reactions are frequently used to improve the ionization efficiency of carboxylic acids in electrospray ionization (ESI)-MS. nih.govnih.gov

Carbodiimides: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, which then reacts with an amine-containing label. nih.gov

Pyridine-Containing Reagents: 2-Picolylamine (PA) and 2-hydrazinopyridine (B147025) (HP) have been shown to rapidly react with carboxylic acids, leading to derivatives with significantly enhanced responses in positive-ion ESI-MS/MS. nih.gov The derivatization with PA can increase detection responses by 9 to 158-fold. nih.gov

Silylation Reagents for Gas Chromatography (GC): Silylation converts the polar carboxylic acid group into a less polar and more volatile silyl ester, making it suitable for GC analysis. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. research-solution.com

Table 1: Common Derivatization Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Derivative Formed | Primary Analytical Technique | Benefit |

| Alkyl Halides | 9-Anthryldiazomethane (ADAM) | Fluorescent Ester | HPLC-Fluorescence | Enhanced Sensitivity |

| Alkyl Halides | Pentafluorobenzyl bromide (PFB-Br) | PFB Ester | GC-ECD | High Sensitivity |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amide (with an amine label) | LC-MS | Improved Ionization |

| Pyridine-Containing | 2-Picolylamine (PA) | Amide | LC-MS/MS | Enhanced Detection Response |

| Silylation Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl Ester | GC | Increased Volatility |

The analysis of this compound in complex matrices such as biological fluids (e.g., plasma, urine, saliva) or environmental samples presents significant challenges due to the presence of numerous interfering substances. nih.govnih.gov Derivatization plays a crucial role in overcoming these challenges by enhancing the selectivity and sensitivity of the analytical method. nih.govnih.gov

For instance, the derivatization of carboxylic acids with 2-picolylamine (PA) followed by LC-ESI-MS/MS has been successfully applied to the analysis of various biologically important carboxylic acids in human saliva with minimal sample pretreatment. nih.gov This approach allows for the detection of trace amounts of analytes in a small sample volume and with a short analysis time. nih.gov

In the context of metabolomics, derivatization techniques are essential for the comprehensive analysis of carboxylic acids. nih.gov The use of reagents like 4-bromo-N-methylbenzylamine (4-BNMA) allows for the derivatization of mono-, di-, and tri-carboxylic acids, facilitating their detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov The bromine in the derivatizing agent provides a distinct isotopic pattern, aiding in the clear identification of the derivatized species. nih.gov

Method Validation Parameters for Rigorous Research Applications

To ensure that an analytical method for this compound is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. certified-laboratories.comomicsonline.orgashdin.com Method validation is a process that demonstrates the performance characteristics of a method, and the key parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH). certified-laboratories.com

The main validation parameters include:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.coma3p.org Linearity is typically evaluated by analyzing a series of at least five standards at different concentrations. nih.gov The results are plotted as a calibration curve, and the correlation coefficient (r) or coefficient of determination (R²) is calculated. An R² value of at least 0.999 is often considered indicative of good linearity. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. youtube.coma3p.org It is usually expressed as the relative standard deviation (RSD).

Repeatability: This refers to the precision obtained under the same operating conditions over a short interval of time (intra-assay precision). certified-laboratories.com

Intermediate Precision: This assesses the variation within the same laboratory, considering different days, different analysts, and different equipment. certified-laboratories.com

Reproducibility: This measures the precision between different laboratories. youtube.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. youtube.coma3p.org It is often determined by spike recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. certified-laboratories.comnih.gov Recovery is often assessed at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration), with multiple replicates at each level. nih.gov

Stability: This parameter evaluates the stability of the analyte in the sample matrix under different storage and processing conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature.

Recovery: In the context of sample preparation, recovery refers to the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte in a processed sample to the response of a standard solution of the same concentration.

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Coefficient of Determination (R²) ≥ 0.999 nih.gov |

| Precision (RSD) | Repeatability: Typically ≤ 2-3% |

| Intermediate Precision: Typically ≤ 5-10% | |

| Accuracy (Recovery) | Typically within 80-120% of the true value youtube.com |

| Stability | Analyte concentration should remain within a specified percentage (e.g., ±15%) of the initial concentration. |

| Recovery | Consistent and reproducible recovery is desired, though it may not be 100%. |

By rigorously evaluating these parameters, researchers can have confidence in the analytical data generated for this compound, ensuring the validity of their research findings.

Future Perspectives and Emerging Avenues in 6 Ethylchromone 2 Carboxylic Acid Research

Novel Derivatives Design with Tailored Biological Activities and Enhanced Target Specificity

The inherent reactivity of the carboxylic acid group in 6-Ethylchromone-2-carboxylic acid makes it an excellent candidate for chemical modifications, allowing for the creation of diverse derivatives. chemimpex.comThe core strategy revolves around the synthesis of new analogs by introducing various substituents to the chromone (B188151) nucleus to enhance biological activity and target specificity. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features influence the biological effects of these compounds. nih.govnih.govFor instance, research on related chromone derivatives has shown that the type, number, and position of substituents are vital in determining their pharmacological activities. researchgate.netIn one study, the presence of a 6-fluoro substituent on the chromone nucleus and a propyl group on the amide side chain of chromone-2-carboxamides was found to positively impact cytotoxic activity. researchgate.netAnother study on 2-phenylchromones revealed that the addition of bromine atoms to the 'A' ring enhanced inhibitory potential against the tyrosinase enzyme. nih.gov The design of hybrid molecules, where the chromone scaffold is combined with other pharmacophores, is a promising approach. tandfonline.comThis strategy has been used to develop chromone-peptidyl hybrids and donepezil-chromone hybrids, demonstrating the potential to create molecules with tailored activities. nih.govtandfonline.comBy modifying the this compound backbone, researchers can develop derivatives with enhanced potency and selectivity for specific biological targets, such as enzymes and receptors involved in various diseases. nih.govresearchgate.net

Exploration of Undiscovered Therapeutic Targets and Disease Applications

While chromone derivatives have been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties, the exploration of new therapeutic applications for compounds like this compound is an active area of research. nih.govnih.govchemimpex.comThe versatility of the chromone scaffold suggests its potential against a broader range of diseases. nih.govacs.org Recent research has focused on neurodegenerative diseases like Alzheimer's and Parkinson's, where chromone derivatives have shown promise as inhibitors of key enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.netrsc.orgFor example, 2-azolylchromone derivatives have demonstrated potent inhibitory activity against both MAO-A and MAO-B. nih.govFurthermore, chromone derivatives are being investigated for their potential to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa, which could lead to new treatments for resistant infections. researchgate.net Other potential applications include:

Antidiabetic agents: Certain pyrazolyl chromone derivatives have shown promising α-glucosidase inhibitory activity, superior to standard drugs. nih.gov* Antiviral agents: Fluorinated 2-aryl-chromen-4-one derivatives have exhibited notable antiviral effects against the influenza A virus. researchgate.net* Antileishmanial agents: Chromone-peptidyl hybrids are being investigated as potential treatments for visceral leishmaniasis. tandfonline.com* Cardiovascular and anti-inflammatory drugs: Analogs like 6-fluorochroman-2-carboxylic acid are intermediates for medicines targeting hypertension and inflammation. google.com The following table summarizes some of the explored and emerging applications for chromone-based compounds.

| Therapeutic Area | Specific Target/Application | Example Chromone Derivatives |

| Neurodegenerative Diseases | Inhibition of AChE, BuChE, MAO-A, MAO-B, Aβ plaque aggregation. nih.govnih.gov | 2-Azolylchromones, Donepezil-chromone hybrids. nih.gov |

| Infectious Diseases | Antibacterial (biofilm inhibition), Antiviral (Influenza A). researchgate.netresearchgate.net | Chromone-2-carboxamides, Fluorinated 2-aryl-chromen-4-ones. researchgate.netresearchgate.net |

| Metabolic Disorders | Antidiabetic (α-glucosidase inhibition). nih.gov | Pyrazolyl chromone derivatives. nih.gov |

| Cancer | Antiproliferative activity against various tumor cells. nih.govnih.gov | Chromone-2-aminothiazole derivatives, Nitrogen mustard derivatives of chromone. nih.govnih.gov |

| Inflammatory Conditions | Inhibition of superoxide (B77818) anion generation. nih.gov | 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one. nih.gov |

Integration of Advanced Computational Simulations with In Vitro and In Vivo Preclinical Studies

The integration of computational methods with traditional laboratory research is accelerating the discovery and development of new chromone-based drugs. tandfonline.comAdvanced computational simulations, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations, are powerful tools in modern drug design. nih.govtandfonline.comsciencepublishinggroup.comnih.gov

QSAR studies help to establish a mathematical relationship between the chemical structure of chromone derivatives and their biological activity. sciencepublishinggroup.comnih.govThis allows researchers to predict the activity of new, unsynthesized compounds and prioritize the most promising candidates.

Molecular docking provides insights into how a molecule, such as a this compound derivative, binds to its biological target at the atomic level. nih.govsciencepublishinggroup.comThis helps in understanding the mechanism of action and in designing molecules with improved binding affinity and selectivity. nih.govFor example, docking studies have been used to rationalize the binding modes of chromone derivatives with targets like the tyrosinase enzyme and protein kinase CK2. nih.govnih.gov* Molecular dynamics (MD) simulations are used to study the dynamic behavior of the drug-target complex over time, providing information on the stability of the interaction. nih.govtandfonline.com These in silico techniques are used in conjunction with in vitro (laboratory) and in vivo (animal) studies to create a comprehensive evaluation of new drug candidates. nih.govFor example, a study on new coumarin (B35378) and chromone derivatives used molecular docking to predict binding energy, which was then validated by in vitro enzyme inhibition assays and further confirmed with in vivo studies in diabetic rats. nih.govThis integrated approach streamlines the drug discovery process, reduces costs, and provides a deeper understanding of the molecular mechanisms involved. tandfonline.comnih.gov

Advancements in Green and Sustainable Synthesis of Chromone-Based Scaffolds

The chemical industry is increasingly focusing on "green chemistry" to develop more environmentally friendly and sustainable processes. nih.govThis is particularly relevant for the synthesis of chromone scaffolds, where traditional methods often require harsh conditions and toxic reagents. researchgate.net Recent advancements in the green synthesis of chromones include: